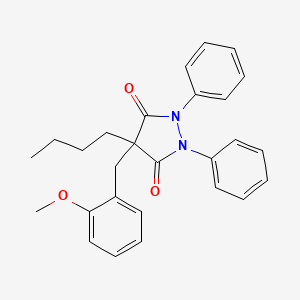![molecular formula C22H22IN3O2S B4627186 6-iodo-3-(3-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4627186.png)
6-iodo-3-(3-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone
Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the condensation of aromatic aldehydes with derivatives of 1H-pyrimido[6,1-b]quinazoline in the presence of piperidine. A notable method includes azeotropic distillation of 6-methyl uracil and derivatives of 1H-benzo[d][1,3]oxazine-2,4-diones. The reaction conditions and the choice of starting materials dictate the structure of the resulting quinazolinone derivatives (Vidule, 2011).
Molecular Structure Analysis
Quinazolinones' molecular structures are confirmed using various spectroscopic techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS). These methods provide detailed information on the molecular framework and substitution patterns on the quinazolinone nucleus.
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including cyclocondensation and oxidative dehydrogenation, to form a wide array of derivatives. The reactivity of quinazolinones is influenced by the presence of functional groups, which can participate in nucleophilic substitutions, addition reactions, and electrophilic aromatic substitutions, leading to structurally diverse compounds with potential pharmacological activities (Cheng et al., 2013).
Scientific Research Applications
Antihypertensive Potential
Research indicates that derivatives of piperidine with a quinazoline ring system, including compounds structurally similar to 6-iodo-3-(3-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone, exhibit potential antihypertensive properties. In a study, compounds with these structural features showed significant hypotension effects in spontaneously hypertensive rat models, suggesting their utility in managing high blood pressure (Takai et al., 1986).
Antimicrobial Activity
Some derivatives of 4(3H)-quinazolinone, which is structurally related to the compound , have been investigated for their antimicrobial properties. These compounds were synthesized and tested against various bacterial and fungal strains, demonstrating promising growth inhibition effects (Abu‐Hashem, 2018).
Anticonvulsant Activity
Research has also explored the anticonvulsant potential of 4(3H)-quinazolinone derivatives. Certain compounds within this category have shown promising results in providing protection against seizures in animal models. This suggests potential applications in the treatment of epilepsy or other seizure-related disorders (Wolfe et al., 1990).
Antitumor Activity
Compounds bearing the quinazolinone structure have been synthesized and evaluated for their antitumor activity. Some derivatives have been identified as active anticancer agents, indicating the potential of these compounds in developing new cancer treatments (Hamid et al., 2001).
Analgesic Activity
Additionally, certain 4(3H)-quinazolinone derivatives have been studied for their analgesic properties. These compounds have demonstrated significant analgesic activity in preclinical models, suggesting their potential use in pain management (Osarodion, 2023).
properties
IUPAC Name |
6-iodo-3-(3-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22IN3O2S/c1-15-6-5-7-17(12-15)26-21(28)18-13-16(23)8-9-19(18)24-22(26)29-14-20(27)25-10-3-2-4-11-25/h5-9,12-13H,2-4,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLPRNQAIMSYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CC(=C3)I)N=C2SCC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-3-(3-methylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4627107.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4627116.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4627137.png)
![6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4627144.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B4627156.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4627162.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4627172.png)
![2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4627175.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4627181.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-cyclohexylbenzamide](/img/structure/B4627187.png)



![N-(5-chloro-2-pyridinyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4627203.png)